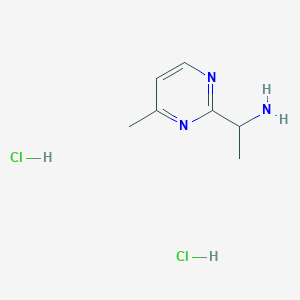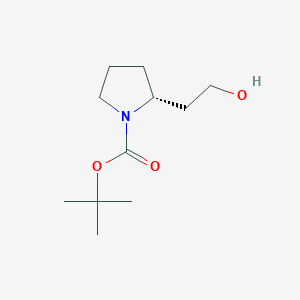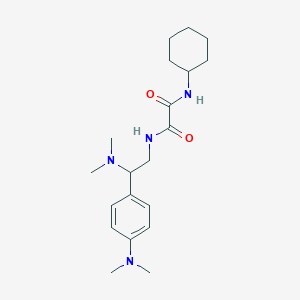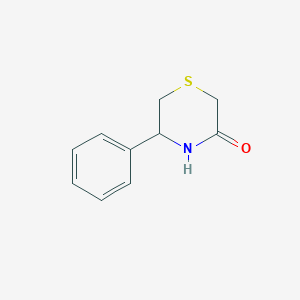
6-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)pyridazin-3(2H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as AG-014699, and it belongs to the class of pyridazinone derivatives.
作用機序
The mechanism of action of 6-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)pyridazin-3(2H)-one involves the inhibition of PARP activity. PARP is an enzyme that plays a crucial role in DNA repair. When DNA damage occurs, PARP is activated and recruits other proteins to the site of damage to initiate the repair process. Inhibition of PARP activity leads to the accumulation of DNA damage, ultimately resulting in cancer cell death.
Biochemical and Physiological Effects:
6-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)pyridazin-3(2H)-one has several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. Additionally, 6-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)pyridazin-3(2H)-one can inhibit the migration and invasion of cancer cells, ultimately leading to the suppression of tumor growth and metastasis.
実験室実験の利点と制限
One of the significant advantages of using 6-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)pyridazin-3(2H)-one in lab experiments is its potent antitumor activity against various types of cancer. Additionally, this compound has shown low toxicity in normal cells, making it a promising candidate for cancer treatment. However, one of the limitations of using 6-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)pyridazin-3(2H)-one in lab experiments is its poor solubility in water, which can make it challenging to administer in vivo.
将来の方向性
There are several future directions for the research and development of 6-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)pyridazin-3(2H)-one. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to investigate the potential of this compound in combination with other cancer treatments. Furthermore, research is needed to explore the potential applications of 6-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)pyridazin-3(2H)-one in other fields, such as neurodegenerative diseases and cardiovascular diseases.
合成法
The synthesis of 6-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)pyridazin-3(2H)-one involves several steps. The first step is the reaction of 4-chloroaniline with 2,3,4-trimethoxybenzaldehyde in the presence of acetic acid to form 4-(2,3,4-trimethoxybenzyl)aniline. The second step involves the reaction of 4-(2,3,4-trimethoxybenzyl)aniline with ethyl chloroformate in the presence of triethylamine to form ethyl 4-(2,3,4-trimethoxybenzyl)carbamate. The final step is the reaction of ethyl 4-(2,3,4-trimethoxybenzyl)carbamate with 2-chloro-5-nitropyridazine in the presence of potassium carbonate to form 6-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)pyridazin-3(2H)-one.
科学的研究の応用
6-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)pyridazin-3(2H)-one has shown promising results in various scientific research applications. One of the primary applications of this compound is in cancer research. Studies have shown that 6-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)pyridazin-3(2H)-one has potent antitumor activity against various types of cancer, including breast cancer, ovarian cancer, and pancreatic cancer. This compound works by inhibiting the activity of poly(ADP-ribose) polymerase (PARP), an enzyme that plays a crucial role in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, ultimately resulting in cancer cell death.
特性
IUPAC Name |
3-(4-chlorophenyl)-5-[(2,3,4-trimethoxyphenyl)methyl]-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4/c1-25-17-9-6-13(18(26-2)19(17)27-3)10-14-11-16(22-23-20(14)24)12-4-7-15(21)8-5-12/h4-9,11H,10H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPDUIFQSMIEKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CC2=CC(=NNC2=O)C3=CC=C(C=C3)Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-chlorophenyl)-4-(2,3,4-trimethoxybenzyl)pyridazin-3(2H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

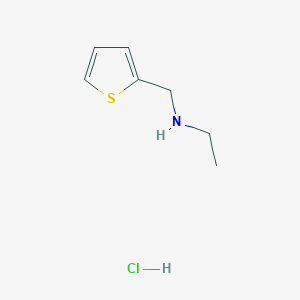
![Tert-butyl 3-[(ethenylsulfanyl)methyl]azetidine-1-carboxylate](/img/structure/B2718153.png)
![1-Oxa-6-azaspiro[3.4]octane hemioxalate](/img/structure/B2718154.png)
![ethyl 2-[[(E)-2-cyano-3-(2,4,6-trimethylphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2718155.png)
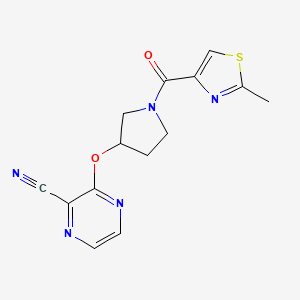
![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2718159.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2718161.png)
